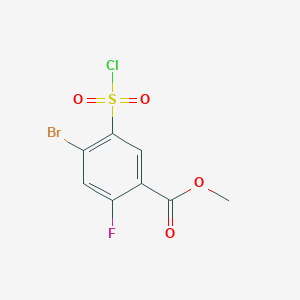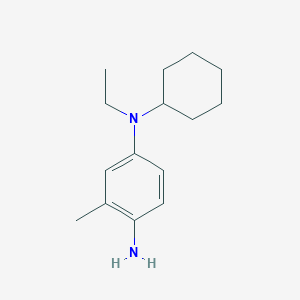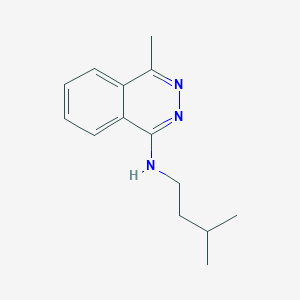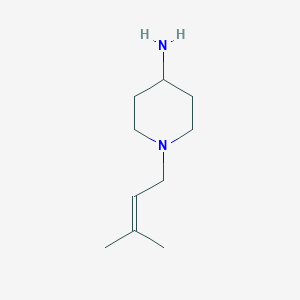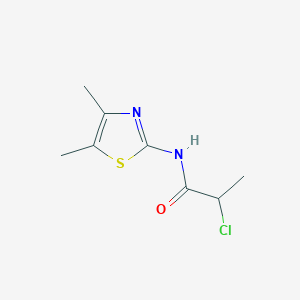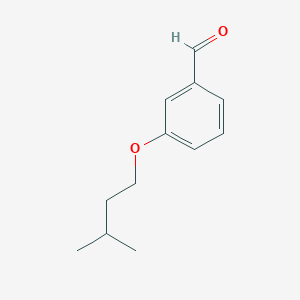
3-(3-Methylbutoxy)benzaldehyde
概要
説明
3-(3-Methylbutoxy)benzaldehyde is an organic compound with the chemical formula C({12})H({16})O(_{2}). It is characterized by a benzaldehyde core substituted with a 3-methylbutoxy group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
科学的研究の応用
3-(3-Methylbutoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of aldehyde dehydrogenases and reductases.
Medicine: Research into its derivatives has shown potential in the development of new therapeutic agents, particularly in the field of antimicrobial and anticancer drugs.
Industry: It is utilized in the fragrance industry due to its pleasant aromatic properties. It is also employed in the production of specialty chemicals and polymers.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: 3-(3-Methylbutoxy)benzaldehyde can be synthesized through the etherification of 3-hydroxybenzaldehyde with 3-methyl-1-butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ether bond. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to enhance the reaction rate and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 3-(3-Methylbutoxy)benzoic acid. Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: The aldehyde group in this compound can be reduced to the corresponding alcohol, 3-(3-Methylbutoxy)benzyl alcohol, using reducing agents such as sodium borohydride (NaBH({4})).
Substitution: The compound can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups. For example, it can react with amines to form imines or with hydrazines to form hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Primary amines in the presence of a mild acid catalyst.
Major Products:
Oxidation: 3-(3-Methylbutoxy)benzoic acid.
Reduction: 3-(3-Methylbutoxy)benzyl alcohol.
Substitution: Various imines and hydrazones depending on the nucleophile used.
作用機序
The mechanism of action of 3-(3-Methylbutoxy)benzaldehyde largely depends on its functional groups. The aldehyde group can undergo nucleophilic addition reactions, which are fundamental in many biochemical processes. The compound can interact with various enzymes, leading to the formation of enzyme-substrate complexes that facilitate the conversion of the aldehyde to other functional groups.
Molecular Targets and Pathways:
Enzymes: Aldehyde dehydrogenases, reductases, and oxidases.
Pathways: Metabolic pathways involving the oxidation and reduction of aldehydes.
類似化合物との比較
Benzaldehyde: The parent compound, lacking the 3-methylbutoxy group.
3-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a 3-methylbutoxy group.
4-(3-Methylbutoxy)benzaldehyde: An isomer with the 3-methylbutoxy group at the para position relative to the aldehyde group.
Uniqueness: 3-(3-Methylbutoxy)benzaldehyde is unique due to the presence of the bulky 3-methylbutoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different physical properties and reactivity patterns compared to its simpler analogs.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields
特性
IUPAC Name |
3-(3-methylbutoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(2)6-7-14-12-5-3-4-11(8-12)9-13/h3-5,8-10H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNXPSPSJDQCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651119 | |
| Record name | 3-(3-Methylbutoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77422-25-4 | |
| Record name | 3-(3-Methylbutoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
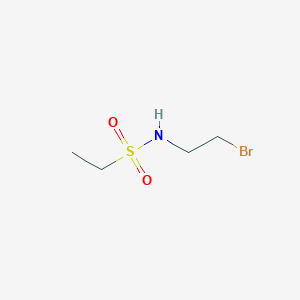
![6-Chloro-3-(4-isopropylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417755.png)

![1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1417759.png)
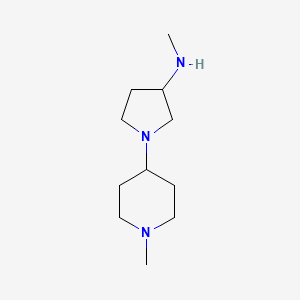
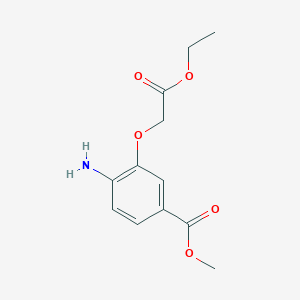
![2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B1417766.png)
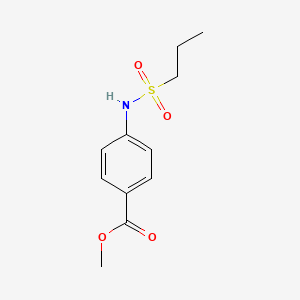
![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)
